15-Keto Travoprost

Descripción general

Descripción

Métodos De Preparación

La síntesis de 15-Keto Travoprost implica varios pasos, comenzando con el compuesto original, travoprost. La ruta sintética normalmente incluye la oxidación de travoprost para formar 15-keto fluprostenol. Este proceso implica el uso de agentes oxidantes específicos en condiciones controladas para garantizar la formación selectiva del grupo ceto en la posición 15 .

Los métodos de producción industrial para this compound están diseñados para maximizar el rendimiento y la pureza. Estos métodos a menudo implican el uso de cromatografía líquida de alta resolución (HPLC) para purificación y control de calidad. Las condiciones de reacción se optimizan para mantener la estabilidad del compuesto y evitar la degradación durante el proceso de síntesis .

Análisis De Reacciones Químicas

Oxidation of 15-Hydroxyl Group

The 15-keto moiety in Travoprost arises from oxidation of the 15(S)-hydroxyl group. This reaction is critical in both synthesis and degradation:

-

Mechanism : Catalyzed by oxidases or reactive oxygen species (ROS), converting the hydroxyl group to a ketone (Figure 1A) .

-

Conditions : Accelerated by light, heat, or residual free radicals (e.g., gamma irradiation of container closure systems) .

Key Data :

| Condition | 15-Keto Derivative Formation | Source |

|---|---|---|

| Gamma-irradiated CCS | 1.2% (vs. 0.5% in ETO-sterilized) | |

| pH 5.7, 40°C/75% RH (6 mo) | 0.3% |

Hydrolytic Degradation

-

Ester Hydrolysis : The isopropyl ester at position C-1 undergoes hydrolysis, forming travoprost free acid. This reaction is pH-dependent, with higher rates in acidic conditions (pH < 6.0) .

-

Epimerization : At C-15, leading to 15-epi diastereomers (limited to ≤0.1% in specifications) .

Thermal Degradation

-

5,6-Trans Isomerization : Conformational change at the Δ5 double bond under heat, forming up to 3.5% impurity during synthesis .

Metabolic Reactions

In vivo, 15-Keto Travoprost undergoes further biotransformation:

-

Reduction : The 13,14-double bond is reduced by NADPH-dependent 15-keto prostaglandin reductase, yielding inactive metabolites .

-

β-Oxidation : Cleavage of the α-chain carboxylic acid to form 1,2-dinor and 1,2,3,4-tetranor analogs .

Metabolite Profile :

| Reaction | Enzyme Involved | Metabolite |

|---|---|---|

| 13,14-Double bond reduction | 15-Keto prostaglandin reductase | Dihydro-15-keto-Travoprost |

| β-Oxidation | Hepatic oxidases | Tetranor-Travoprost |

Stability in Formulations

This compound is a critical impurity in ophthalmic solutions, with stability influenced by:

-

Excipients : Polysorbate 80 and Solutol HS 15 reduce oxidative degradation by micellar encapsulation .

-

Preservatives : Potassium sorbate minimizes oxidation compared to zinc-based systems (e.g., SofZia) .

Stability Data :

| Parameter | Test Product (6 mo, 40°C/75% RH) | Brand (Travatan Z) |

|---|---|---|

| 15-Keto Impurity | <0.1% | 0.15% |

| Total Impurities | ≤4.0% | ≤5.0% |

Synthetic Routes

This compound is synthesized via:

-

Corey Lactonization : Using 2,4,6-trichlorobenzoyl chloride for mixed anhydride formation, followed by intramolecular cyclization (82.4% yield) .

-

Mukaiyama Reagents : 2-Chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate achieves lactonization with 91% efficiency .

Comparative Yields :

| Method | Yield (%) | By-Product |

|---|---|---|

| Corey (THP-protected) | 82.4 | 2-Keto-pyridine |

| Mukaiyama (pyridinium) | 91.0 | Triphenylphosphine oxide |

Analytical Controls

Regulatory specifications for this compound in drug products:

Aplicaciones Científicas De Investigación

Intraocular Pressure Reduction

15-Keto Travoprost has been primarily studied for its ocular hypotensive effects. Research indicates that it effectively reduces IOP in both glaucomatous and normotensive eyes. A study conducted by Wang et al. demonstrated that various concentrations of this compound applied topically to glaucomatous monkey eyes resulted in significant reductions in IOP compared to baseline measurements. The study reported reductions of up to 23% with the 0.001% concentration after five days of treatment .

Table 1: Summary of IOP Reduction Studies

| Study | Concentration | IOP Reduction (%) | Subject |

|---|---|---|---|

| Wang et al. (2007) | 0.0001% | 9% | Glaucomatous monkeys |

| Wang et al. (2007) | 0.001% | 23% | Glaucomatous monkeys |

| Wang et al. (2007) | 0.01% | 18% | Glaucomatous monkeys |

| Wang et al. (2007) | Latanoprost (0.005%) | 20% | Glaucomatous monkeys |

The findings suggest that this compound may be as effective as traditional treatments like Latanoprost, making it a potential candidate for managing glaucoma.

Aqueous Humor Dynamics

This compound's mechanism involves altering aqueous humor dynamics, which is crucial for maintaining normal IOP levels. Studies have shown that it does not significantly alter outflow facility or aqueous humor flow rates when compared to untreated controls, indicating a selective action on IOP without compromising ocular health .

Eyelash Growth Stimulation

The cosmetic application of this compound has been explored in enhancing eyelash growth, particularly in individuals with hypotrichosis (insufficient eyelash growth). A clinical study evaluated the efficacy and safety of a gel formulation containing 15-Keto Fluprostenol Isopropyl Ester, a related compound, which demonstrated significant improvement in eyelash length and thickness after regular application .

Table 2: Eyelash Growth Study Overview

| Study | Formulation | Dosage | Duration | Results |

|---|---|---|---|---|

| Clinical Study (2019) | Gel with 80 µg/mL 15-Keto Fluprostenol Isopropyl Ester | Once daily | 12 weeks | Significant increase in eyelash length and thickness |

This study highlights the potential of prostaglandin analogs like this compound in cosmetic applications, providing an effective treatment for individuals seeking to enhance their eyelashes.

Mecanismo De Acción

El mecanismo de acción de 15-Keto Travoprost implica su interacción con los receptores de prostaglandina F en el ojo. Tras la administración, el compuesto se absorbe a través de la córnea y se hidroliza a su forma activa. Esta forma activa luego se une al receptor de prostaglandina F, aumentando el flujo de humor acuoso del ojo, lo que reduce la presión intraocular .

Comparación Con Compuestos Similares

15-Keto Travoprost se compara con otros análogos de prostaglandinas como:

Tafluprost: Otro análogo de prostaglandina utilizado en el tratamiento del glaucoma.

Latanoprost: Similar en estructura a travoprost, latanoprost también se utiliza para reducir la presión intraocular.

Bimatoprost: Este compuesto es un análogo amídico de prostaglandina y se utiliza tanto para el tratamiento del glaucoma como para aplicaciones cosméticas como el crecimiento de las pestañas.

Estas comparaciones destacan las características estructurales únicas y las aplicaciones terapéuticas de this compound, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

15-Keto Travoprost, also known as 15-Keto Fluprostenol isopropyl ester, is a metabolite of Travoprost, a widely used prostaglandin analog primarily for the treatment of glaucoma and ocular hypertension. This compound has garnered attention not only for its therapeutic applications but also for its biological activities, particularly in promoting eyelash growth. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 404830-45-1 |

| Molecular Formula | C26H33F3O6 |

| Molecular Weight | 498.532 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 577.5 ± 50.0 °C at 760 mmHg |

| Flash Point | 303.1 ± 30.1 °C |

This compound functions primarily through its interaction with prostaglandin receptors, specifically the FP receptor (a subtype of the prostaglandin receptor family). Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that promote various biological responses.

- Eyelash Growth Stimulation : The compound has been shown to enhance the growth and thickening of eyelashes by prolonging the anagen phase of hair follicles. This effect is attributed to its ability to increase the number of hair follicles in this growth phase, leading to longer and thicker eyelashes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Eyelash Growth Study : A clinical study demonstrated that application of this compound resulted in a statistically significant increase in eyelash length and thickness over a period of several weeks. Participants reported improved satisfaction with their eyelash appearance .

- Ocular Tolerance Study : In a study involving cynomolgus monkeys, it was observed that topical administration of Travoprost and its metabolites did not significantly influence trabecular meshwork outflow, suggesting a favorable safety profile for ocular applications .

- Comparative Efficacy Study : A comparative study assessed the efficacy of various prostaglandin analogs, including this compound, in reducing IOP. The results indicated that while effective, the specific impact of the keto derivative on IOP was less pronounced than that observed with other analogs like latanoprost .

Propiedades

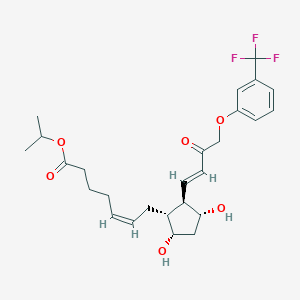

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDDYCRRTVADFZ-OHDKTVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404830-45-1 | |

| Record name | 15-Keto travoprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-KETO TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.